2-(6-Bromo-1,3-dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(6-Bromo-1,3-dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H18BBrO3 and its molecular weight is 325.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis and structural characterization of various organic intermediates. For example, Wu et al. (2021) synthesized related compounds and characterized their structure using spectroscopy and X-ray diffraction, employing density functional theory (DFT) for molecular structure optimization and analysis (Wu et al., 2021).
Polymerization and Material Development
- It plays a role in polymerization processes. Fischer et al. (2013) utilized similar compounds in Suzuki-Miyaura chain growth polymerization to create nanoparticles with adjustable molecular weights, which exhibited bright fluorescence emission (Fischer et al., 2013).
- In the development of conjugated polymers, Liversedge et al. (2006) applied it for the Suzuki synthesis of polyalkylthiophenes, demonstrating its utility in creating materials with specific electronic properties (Liversedge et al., 2006).
Molecular Structure and Reactivity Studies
- Sopková-de Oliveira Santos et al. (2003) investigated the structure and reactivity of a pyridin-2-ylboron derivative, highlighting the compound's relevance in understanding molecular interactions and stability (Santos et al., 2003).
Applications in Organic Electronics
- Das et al. (2015) synthesized derivatives of this compound for potential applications in organic electronics, particularly in the development of materials for liquid crystal display (LCD) technology (Das et al., 2015).
Properties
IUPAC Name |
2-(6-bromo-1,3-dihydro-2-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO3/c1-13(2)14(3,4)19-15(18-13)12-6-10(16)5-9-7-17-8-11(9)12/h5-6H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJSMPYTAUVURW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2COC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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